2-(Dimethylamino)pyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)pyrimidine-5-carboximidamide is a heterocyclic organic compound with the molecular formula C7H11N5 This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboximidamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pyrimidine-5-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine derivatives, such as 2-chloropyrimidine.
Dimethylation: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.
Carboximidamide Formation: The intermediate product is then reacted with cyanamide under basic conditions to form the carboximidamide group at the 5-position.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pyrimidine-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-carboxamides.
Scientific Research Applications
2-(Dimethylamino)pyrimidine-5-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)pyrimidine-5-carboximidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary based on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carboxamide
- 2-(Dimethylamino)pyrimidine-5-carboxylic acid
- 2-(Dimethylamino)pyrimidine-4-carboximidamide
Uniqueness
2-(Dimethylamino)pyrimidine-5-carboximidamide is unique due to the presence of both the dimethylamino and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H11N5 |
---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H11N5/c1-12(2)7-10-3-5(4-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
InChI Key |
JDGFZBGHDJPJPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.